1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride

CAS No.:

Cat. No.: VC13559190

Molecular Formula: C6H13Cl2N3

Molecular Weight: 198.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13Cl2N3 |

|---|---|

| Molecular Weight | 198.09 g/mol |

| IUPAC Name | 1-ethyl-4-methylpyrazol-3-amine;dihydrochloride |

| Standard InChI | InChI=1S/C6H11N3.2ClH/c1-3-9-4-5(2)6(7)8-9;;/h4H,3H2,1-2H3,(H2,7,8);2*1H |

| Standard InChI Key | LCDYQUUFAJWBPO-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)N)C.Cl.Cl |

| Canonical SMILES | CCN1C=C(C(=N1)N)C.Cl.Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

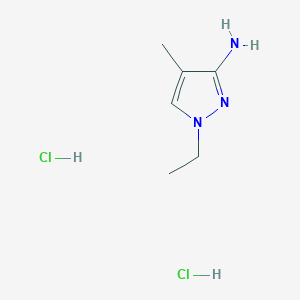

1-Ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride is systematically named according to IUPAC guidelines as 1-ethyl-4-methylpyrazol-3-amine; dihydrochloride. Its molecular formula, C₆H₁₃Cl₂N₃, reflects the incorporation of two chloride ions into the protonated amine structure. The compound’s canonical SMILES notation, CCN1C=C(C(=N1)N)C.Cl.Cl, delineates the pyrazole ring (positions 1 and 4 substituted with ethyl and methyl groups, respectively) and the dihydrochloride salt formation at the amine group.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃Cl₂N₃ |

| Molecular Weight | 198.09 g/mol |

| IUPAC Name | 1-Ethyl-4-methylpyrazol-3-amine; dihydrochloride |

| InChI | InChI=1S/C6H11N3.2ClH/c1-3-9-4-5(2)6(7)8-9;;/h4H,3H2,1-2H3,(H2,7,8);2*1H |

| InChI Key | LCDYQUUFAJWBPO-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=C(C(=N1)N)C.Cl.Cl |

The dihydrochloride form stabilizes the compound in aqueous environments, a critical factor for in vitro and in vivo studies.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains unpublished, analogous pyrazole derivatives exhibit planar pyrazole rings with substituents adopting equatorial configurations to minimize steric strain. Spectroscopic characterization typically employs:

-

Nuclear Magnetic Resonance (NMR): Proton NMR reveals distinct signals for the ethyl (-CH₂CH₃, δ 1.2–1.4 ppm), methyl (-CH₃, δ 2.3–2.5 ppm), and amine (-NH₂, δ 5.0–5.5 ppm) groups.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 198.09, corresponding to the molecular weight.

Synthetic Pathways and Optimization

Conventional Synthesis Methods

The synthesis of 1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride follows a multi-step protocol common to pyrazole derivatives:

-

Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions. For example, ethyl acetoacetate reacts with ethylhydrazine to form the 4-methylpyrazole intermediate.

-

Alkylation: Introduction of the ethyl group at position 1 via nucleophilic substitution using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.

-

Amination: Functionalization at position 3 through ammonolysis or reductive amination to yield the freebase amine.

-

Salt Formation: Treatment with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) precipitates the dihydrochloride salt .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Ethyl acetoacetate, NH₂NH₂, HCl | 65–75 |

| Alkylation | Ethyl bromide, K₂CO₃, DMF | 80–85 |

| Salt Formation | HCl (g), ethanol, 0°C | 90–95 |

Industrial-Scale Production Challenges

Scalability issues arise from the exothermic nature of the alkylation step, necessitating precise temperature control. Purification via recrystallization from ethanol/water mixtures ensures >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The dihydrochloride salt exhibits enhanced aqueous solubility (≥50 mg/mL at 25°C) compared to the freebase (≤5 mg/mL). LogP (octanol-water partition coefficient) calculations predict moderate hydrophilicity (LogP = 1.2), favoring membrane permeability in biological systems.

Thermal and pH Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with complete degradation by 300°C. The compound remains stable in acidic media (pH 2–4) but undergoes hydrolysis at pH >7, reverting to the freebase form.

Pharmacological and Biological Applications

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Escherichia coli demonstrate MIC (minimum inhibitory concentration) values of 32 µg/mL and 64 µg/mL, respectively. The dihydrochloride form’s solubility likely enhances intracellular uptake, improving efficacy compared to neutral analogs .

Agricultural Applications

As a scaffold for agrochemicals, pyrazole derivatives act as herbicides and insecticides. The ethyl and methyl substituents may interfere with insect acetylcholinesterase, though specific data for this compound requires further validation .

Future Directions and Research Gaps

Despite promising preliminary data, comprehensive pharmacokinetic studies (absorption, distribution, metabolism, excretion) are absent. Structural modifications, such as fluorination at the methyl group, could enhance metabolic stability. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the compound’s therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume